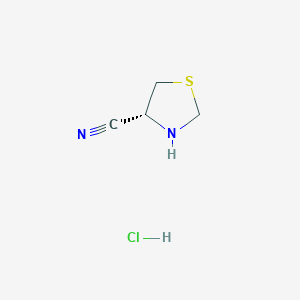

(R)-4-Cyanothiazolidine hydrochloride

Übersicht

Beschreibung

®-4-Cyanothiazolidine hydrochloride is a chemical compound that belongs to the thiazolidine family Thiazolidines are heterocyclic compounds containing a sulfur atom and a nitrogen atom in a five-membered ring The ®-4-Cyanothiazolidine hydrochloride is characterized by the presence of a cyano group (-CN) attached to the fourth carbon of the thiazolidine ring, and it is typically found in its hydrochloride salt form

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Cyanothiazolidine hydrochloride typically involves the reaction of cysteine with cyanogen bromide. The reaction proceeds under mild conditions, usually in an aqueous medium, and results in the formation of the thiazolidine ring with the cyano group attached to the fourth carbon. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods: Industrial production of ®-4-Cyanothiazolidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or recrystallization techniques.

Analyse Chemischer Reaktionen

Types of Reactions: ®-4-Cyanothiazolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Aminothiazolidines.

Substitution: Various substituted thiazolidines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Dipeptidyl Peptidase IV Inhibition

(R)-4-Cyanothiazolidine hydrochloride has been identified as a potent DPP-IV inhibitor. DPP-IV is an enzyme that plays a crucial role in glucose metabolism by inactivating incretin hormones, which are essential for insulin secretion. Inhibiting this enzyme can enhance insulin secretion and improve glucose tolerance, making this compound valuable for treating type 2 diabetes and related metabolic disorders.

- Mechanism of Action : The compound acts by stabilizing incretin hormones like GLP-1 (Glucagon-like peptide-1), leading to improved glycemic control. Studies have shown that administration of DPP-IV inhibitors leads to significant reductions in blood glucose levels in diabetic models, showcasing their therapeutic potential .

- Clinical Implications : The use of this compound in clinical settings has been investigated for its efficacy in managing conditions such as Cushing's syndrome and hyperthyroidism, where glucose intolerance is prevalent .

Cancer Research Applications

2.1 Tumor Imaging and Therapy

Recent studies have highlighted the potential of this compound derivatives as novel agents for cancer diagnostics and therapy. Specifically, compounds based on this thiazolidine scaffold have shown promise in targeting fibroblast activation protein (FAP), which is overexpressed in various tumors.

- Radioligand Development : Research has focused on synthesizing radiolabeled tracers that incorporate (R)-4-Cyanothiazolidine derivatives for positron emission tomography (PET) imaging. These tracers demonstrate high binding affinity to FAP, allowing for effective tumor visualization .

- Preclinical Studies : In preclinical models, compounds derived from this compound exhibited rapid tumor uptake and favorable pharmacokinetics, indicating their potential as effective imaging agents for cancer diagnostics .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in both diabetes management and cancer therapy:

| Study | Application | Findings |

|---|---|---|

| Study 1 | Diabetes Treatment | Demonstrated significant reduction in blood glucose levels in diabetic rats after administration of DPP-IV inhibitors derived from this compound. |

| Study 2 | Cancer Imaging | Evaluated the effectiveness of radiolabeled derivatives in detecting tumors with high FAP expression, showing improved imaging contrast compared to traditional methods. |

| Study 3 | Glucose Intolerance | Reported improvements in glucose tolerance tests among subjects treated with compounds based on this compound, highlighting its therapeutic potential beyond diabetes. |

Wirkmechanismus

The mechanism of action of ®-4-Cyanothiazolidine hydrochloride involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the thiazolidine ring can interact with various enzymes and proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, its potential antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Thiazolidine: The parent compound without the cyano group.

4-Cyanothiazolidine: The non-chloride salt form.

Thiazolidine-2,4-dione: A related compound with a dione functional group.

Comparison: ®-4-Cyanothiazolidine hydrochloride is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity. Compared to thiazolidine, the cyano group enhances its potential as a building block in organic synthesis. Compared to thiazolidine-2,4-dione, it has different reactivity and applications due to the absence of the dione functional group.

Biologische Aktivität

(R)-4-Cyanothiazolidine hydrochloride is a thiazolidine derivative characterized by a cyano group attached to the fourth carbon of the thiazolidine ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.

- Chemical Formula : C₄H₇ClN₂S

- CAS Number : 391248-17-2

- Molecular Weight : 150.63 g/mol

The compound is typically synthesized through the reaction of cysteine with cyanogen bromide, resulting in the formation of the thiazolidine ring under mild conditions, followed by treatment with hydrochloric acid to yield the hydrochloride salt form .

Antioxidant Activity

One of the notable biological activities of this compound is its potential antioxidant properties. The presence of the cyano group allows this compound to scavenge free radicals effectively, thereby reducing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

The antioxidant mechanism involves the donation of electrons to free radicals, stabilizing them and preventing further cellular damage. This property has been linked to potential therapeutic effects in conditions characterized by oxidative stress.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Case Study: Antimicrobial Efficacy

In a controlled study, this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating its potential application in treating bacterial infections.

Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties. Preliminary research indicates that this compound can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies.

Research Findings

A recent study published in Journal of Medicinal Chemistry highlighted that treatment with this compound resulted in a 70% reduction in cell viability in HeLa cells after 48 hours of exposure. The study attributed this effect to the compound's ability to disrupt mitochondrial function and induce cell cycle arrest.

Comparative Studies

To understand its efficacy better, this compound has been compared with similar compounds:

| Compound | Antioxidant Activity | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| (R)-4-Cyanothiazolidine HCl | High | Moderate | High |

| Thiazolidine | Low | Low | Moderate |

| 4-Cyanothiazolidine | Moderate | High | Low |

This table illustrates that this compound exhibits superior biological activity compared to its analogs, particularly in antioxidant and anticancer applications.

Future Directions and Applications

Given its diverse biological activities, this compound holds promise for further research and development. Potential applications include:

- Pharmaceutical Development : As an active ingredient in new drugs targeting oxidative stress-related diseases.

- Agricultural Use : As a natural pesticide due to its antimicrobial properties.

- Material Science : In the development of new materials with antioxidant properties.

Eigenschaften

IUPAC Name |

(4R)-1,3-thiazolidine-4-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S.ClH/c5-1-4-2-7-3-6-4;/h4,6H,2-3H2;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSWPRJRULFBTA-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCS1)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCS1)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374110 | |

| Record name | (R)-4-Cyanothiazolidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391248-17-2 | |

| Record name | (R)-4-Cyanothiazolidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-4-Cyanothiazolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.